Ethyl 2-amino-5-chloro-3-fluorobenzoate

Description

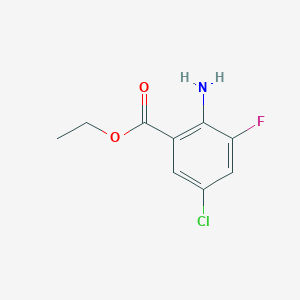

Ethyl 2-amino-5-chloro-3-fluorobenzoate is a substituted benzoate ester with the molecular formula C₉H₉ClFNO₂ and a molecular weight of 217.62 g/mol. The compound features an amino group (-NH₂) at the 2-position, a chlorine atom at the 5-position, and a fluorine atom at the 3-position of the benzene ring, with an ethyl ester group at the 1-position. This substitution pattern confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.

Properties

Molecular Formula |

C9H9ClFNO2 |

|---|---|

Molecular Weight |

217.62 g/mol |

IUPAC Name |

ethyl 2-amino-5-chloro-3-fluorobenzoate |

InChI |

InChI=1S/C9H9ClFNO2/c1-2-14-9(13)6-3-5(10)4-7(11)8(6)12/h3-4H,2,12H2,1H3 |

InChI Key |

QTLOJMDIQYEZHL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC(=C1)Cl)F)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-5-chloro-3-fluorobenzoate typically involves the esterification of 2-amino-5-chloro-3-fluorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-5-chloro-3-fluorobenzoate can undergo various chemical reactions, including:

Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The amino group can be oxidized to a nitro group or reduced to an amine.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

Substitution: Products with different functional groups replacing the chloro or fluoro groups.

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amine derivatives.

Hydrolysis: Formation of 2-amino-5-chloro-3-fluorobenzoic acid.

Scientific Research Applications

Ethyl 2-amino-5-chloro-3-fluorobenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-5-chloro-3-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino, chloro, and fluoro groups allows the compound to form hydrogen bonds, electrostatic interactions, and hydrophobic interactions with its targets. These interactions can modulate the activity of the target molecules and lead to various biological effects.

Comparison with Similar Compounds

Ethyl 2-chloro-5-fluoro-3-(trifluoromethyl)benzoate

- Molecular Formula : C₁₀H₇ClF₄O₂.

- Key Difference: Trifluoromethyl (-CF₃) group at the 3-position replaces the amino (-NH₂) group.

- Impact : The electron-withdrawing -CF₃ group increases electrophilicity at the benzene ring, enhancing reactivity in nucleophilic aromatic substitution. This compound is used in advanced material synthesis due to its stability under harsh conditions .

Ethyl 3-chloro-2-fluoro-5-(trifluoromethyl)benzoate

- Molecular Formula : C₁₀H₇ClF₄O₂.

- Key Difference : Chlorine at 3-position and trifluoromethyl at 5-position.

- Impact: The altered substitution pattern may sterically hinder interactions in catalytic processes, making it less favorable for certain coupling reactions compared to the amino-substituted target compound .

Bromine-Substituted Analog: Ethyl 2-amino-5-bromo-3-fluorobenzoate

- Molecular Formula: C₉H₉BrFNO₂.

- Key Difference : Bromine replaces chlorine at the 5-position.

- Impact : Bromine’s larger atomic radius and lower electronegativity compared to chlorine may improve halogen bonding in crystal engineering or enhance binding affinity in kinase inhibitors. However, bromine’s higher molecular weight (262.08 g/mol vs. 217.62 g/mol for the target compound) could reduce solubility .

Biological Activity

Ethyl 2-amino-5-chloro-3-fluorobenzoate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesizing data from various studies and sources to provide a comprehensive overview.

Chemical Structure and Properties

This compound has the molecular formula and features an amino group, a chloro substituent, and a fluorine atom on the benzene ring. The presence of these functional groups allows for diverse interactions with biological macromolecules, influencing its reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₀ClFNO₂ |

| Molecular Weight | Approximately 201.64 g/mol |

| Functional Groups | Amino, Chloro, Fluoro |

| Solubility | Soluble in organic solvents |

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Hydrogen Bonding : The amino group facilitates hydrogen bonding with various biological targets, enhancing binding affinity.

- Halogen Interactions : The chloro and fluoro substituents can engage in hydrophobic interactions, which may modulate enzyme activity or receptor interactions .

- Enzyme Inhibition : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial and anticancer properties due to their ability to influence interactions with enzymes or receptors .

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, revealing significant inhibitory effects. The following table summarizes antimicrobial activity against selected pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Case Study 1: Anticancer Potential

A recent study investigated the anticancer properties of this compound on prostate cancer cell lines. The compound demonstrated a dose-dependent inhibition of cell proliferation, with an IC50 value of approximately 20 µM. The mechanism was attributed to the induction of apoptosis and cell cycle arrest.

Case Study 2: Inhibition of Type III Secretion System

In another study focusing on bacterial virulence factors, this compound was screened for its ability to inhibit the Type III secretion system (T3SS) in pathogenic E. coli strains. The compound showed significant inhibition at concentrations as low as 10 µM, suggesting potential as a therapeutic agent against antibiotic-resistant infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.